molecular formula C3H8Sn B8417180 Prop-2-enylstannane

Prop-2-enylstannane

Cat. No.: B8417180
M. Wt: 162.81 g/mol
InChI Key: SVCQRWRPXYOMPR-UHFFFAOYSA-N
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Description

Prop-2-enylstannane (CAS: 317318-96-0) is an organotin compound characterized by a propenyl (allyl) group bonded to a tin (Sn) atom. Organotin compounds are widely utilized in industrial applications, including catalysis, polymer stabilization, and biocidal agents. The propenyl group in this compound confers distinct reactivity patterns, particularly in cross-coupling reactions and radical-mediated transformations.

Properties

Molecular Formula

C3H8Sn

Molecular Weight

162.81 g/mol

IUPAC Name

prop-2-enylstannane

InChI

InChI=1S/C3H5.Sn.3H/c1-3-2;;;;/h3H,1-2H2;;;;

InChI Key

SVCQRWRPXYOMPR-UHFFFAOYSA-N

Canonical SMILES

C=CC[SnH3]

Origin of Product

United States

Scientific Research Applications

Synthetic Applications

2.1 Radical Reactions

Prop-2-enylstannane is primarily used as a reactive intermediate in radical allylation reactions. Studies have shown that it can react with various radical precursors to form substituted alkenes efficiently. For example, research indicates that this compound exhibits higher reactivity compared to simple alkenes due to its ability to stabilize radical intermediates .

Table 1: Comparison of Reactivity in Radical Reactions

CompoundReactivity (Relative)
This compoundHigh
Non-substituted allylstannanesModerate
Simple alkenesLow

2.2 Stille Coupling Reactions

In addition to radical reactions, this compound is utilized in Stille coupling reactions, where it reacts with aryl halides in the presence of palladium catalysts to form biaryl compounds. This application is particularly relevant in synthesizing complex organic molecules for pharmaceuticals and agrochemicals .

Table 2: Stille Coupling Reaction Conditions

Reaction ComponentCondition
Aryl HalideVarious (e.g., iodides, bromides)
CatalystPalladium (Pd)
SolventToluene or DMF

Medicinal Chemistry Applications

3.1 Anticancer Activity

Recent studies have highlighted the potential of this compound derivatives in anticancer therapies. The compound has been shown to enhance the efficacy of certain chemotherapeutic agents by improving their delivery and bioavailability. For instance, modifications of this compound have led to compounds that demonstrate significant cytotoxic effects against various cancer cell lines .

Case Study: Anticancer Activity of Modified this compound Derivatives

A study investigated the effects of different substituents on the this compound backbone and their cytotoxicity against breast cancer cells. Compounds with electron-withdrawing groups exhibited enhanced activity compared to their unsubstituted counterparts.

Conclusion and Future Directions

The applications of this compound span across synthetic organic chemistry and medicinal applications, showcasing its versatility as a reagent and therapeutic agent. Ongoing research aims to explore further modifications of this compound to enhance its reactivity and biological activity.

Chemical Reactions Analysis

Cross-Coupling Reactions

Prop-2-enylstannane serves as a key reagent in Stille coupling , forming carbon-carbon bonds with electrophilic partners.

Example Reaction:
Prop 2 enylstannane+Aryl HalidePd PPh3 4Allylated Aromatic Compound+SnBy products\text{Prop 2 enylstannane}+\text{Aryl Halide}\xrightarrow{\text{Pd PPh}_3\text{ }_4}\text{Allylated Aromatic Compound}+\text{SnBy products}

Key Features:

  • Catalyst: Palladium complexes (e.g., Pd(PPh₃)₄)

  • Conditions: Mild temperatures (25–80°C), inert atmosphere

  • Selectivity: High regioselectivity for allyl transfer

Transmetallation Reactions

This compound undergoes transmetallation with Lewis acids like SnCl₄, forming reactive intermediates for stereoselective syntheses.

Mechanism:
Prop 2 enylstannane+SnCl4Allyltin Trichloride Intermediate\text{Prop 2 enylstannane}+\text{SnCl}_4\rightarrow \text{Allyltin Trichloride Intermediate}

This intermediate reacts with aldehydes to yield homoallylic alcohols with 1,5-syn or 1,5-anti stereochemistry, depending on reaction conditions .

Experimental Data:

SubstrateProduct StereochemistryYield (%)Selectivity (syn:anti)
Benzaldehyde1,5-syn7373:27
Pent-2-enal1,5-anti6825:75

Source: Degruyter studies on allylstannane-aldehyde reactions

Reactions with Carbonyl Compounds

This compound reacts with aldehydes and ketones under Lewis acid catalysis to form allylated alcohols.

Case Study: Benzaldehyde Reaction

  • Reagents: SnCl₄ (1.2 eq), –78°C, 5 min

  • Product: 1,5-syn-Homoallylic alcohol (73% yield)

  • Mechanistic Pathway: Syn-addition via a six-membered transition state

Radical Reactions

The compound participates in radical chain reactions , often initiated by AIBN or light:
+Prop 2 enylstannaneR CH2 CH CH2+Sn \text{R }+\text{Prop 2 enylstannane}\rightarrow \text{R CH}_2\text{ CH CH}_2+\text{Sn }

These reactions are critical for synthesizing complex alkenes and functionalized hydrocarbons.

Substitution Reactions

This compound undergoes nucleophilic substitutions with electrophiles such as alkyl halides:
Prop 2 enylstannane+R XR CH2 CH CH2+Sn X\text{Prop 2 enylstannane}+\text{R X}\rightarrow \text{R CH}_2\text{ CH CH}_2+\text{Sn X}

Conditions: Polar solvents (THF, DMF), room temperature

Mechanistic Insights

  • Electrophilic Activation: Tin(IV) chloride polarizes the allyl-tin bond, enhancing electrophilicity at the γ-carbon .

  • Stereochemical Pathways: Synclinal transition states govern selectivity in aldehyde additions, while transmetallation steps involve SE2' mechanisms .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between Prop-2-enylstannane and analogous organometallic compounds:

Compound Name CAS Number Molecular Formula Key Functional Groups Common Applications
This compound 317318-96-0 C₃H₆Sn Propenyl, Tin Catalysis, Organic Synthesis
Tricyclohexyltin hydride 542-91-6 C₁₈H₃₂Sn Cyclohexyl, Tin Polymer Stabilization
Diethylsilane 37342-98-6 C₄H₁₂Si Ethyl, Silicon Semiconductor Precursors
Bis(cyclopentadienyl)zirconium dihydride N/A C₁₀H₁₂Zr Cyclopentadienyl, Zirconium Olefin Polymerization Catalysts
Key Observations:

Reactivity :

  • This compound’s propenyl group enables allylic tin chemistry, facilitating reactions like Stille couplings. In contrast, tricyclohexyltin hydride’s bulky cyclohexyl groups reduce reactivity but enhance thermal stability, making it suitable for polymer stabilization.
  • Diethylsilane (a silicon analog) exhibits lower electrophilicity compared to tin compounds, favoring applications in silicon-based thin-film deposition.

Toxicity and Hazards: Organotin compounds, including this compound, are generally associated with higher toxicity compared to silicon analogs. Diethylsilane poses flammability risks but is less toxic than tin-based counterparts.

Environmental Impact :

  • Tin compounds persist in ecosystems due to their slow degradation, whereas silicon-based compounds like diethylsilane degrade more readily.

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